molecular formula C4H7Cl2N3 B138373 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride CAS No. 135206-76-7

3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Cat. No. B138373
M. Wt: 168.02 g/mol
InChI Key: KISIDCUHOLGEPR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the CAS Number: 135206-76-7 . It is a solid substance and is used in various applications within the field of organic chemistry .


Molecular Structure Analysis

The molecular formula of 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is C4H6ClN3 . The InChI code is 1S/C4H6ClN3.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2H2,1H3;1H .


Physical And Chemical Properties Analysis

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a solid substance . It has a molecular weight of 131.564, and its density is 1.4±0.1 g/cm3 . The boiling point is 255.3±42.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Preparation

  • Synthesis as an Intermediate for Pesticides : 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is synthesized as an important intermediate in preparing pesticides. The process involves hydroxymethylation and reaction with thioyl chloride, yielding a total yield of over 92.3% (Z. Ying, 2004).

Chemical Synthesis and Reactions

  • Formation of Energetic Salts : The compound is used in the formation of triazolyl-functionalized energetic salts through various chemical reactions. These salts exhibit good thermal stability and relatively high density, making them significant in materials science (Ruihu Wang et al., 2007).
  • Reaction with Sulfur and Oxygen Nucleophiles : It undergoes reactions with sulfur and oxygen nucleophiles, leading to the formation of various compounds with potential fungicidal activity (M. El-wassimy et al., 1992).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of this compound, such as 4H-1,2,4-triazole derivatives, are studied for their efficiency in protecting mild steel against corrosion in acidic environments. These derivatives are effective corrosion inhibitors, which is essential in materials and chemical engineering (F. Bentiss et al., 2007).

Biological and Medicinal Research

  • Synthesis of Bioactive Compounds : The compound is used in synthesizing bioactive compounds with fungicidal and plant growth activities, highlighting its potential in agricultural and biological research (Fu Shi-kai, 2003).

Safety And Hazards

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes . Immediate medical attention is required in both cases .

properties

IUPAC Name

3-(chloromethyl)-1-methyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISIDCUHOLGEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Synthesis routes and methods I

Procedure details

(1-methyl-1H-1,2,4-triazol-3-yl)methanol (0.25 g, 2.2 mmol) was dissolved in 10 mL of SOCl2 and refluxed for 2 hours. The mixture was evaporated to dryness and coevaporated with toluene. The resulting white solid (0.2 g) was used in the next step without further purification.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To thionyl chloride (8.0 ml) was gradually added at 0° C. 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole (0.60 g), which was refluxed for 3 hours. The reaction mixture was concentrated under reduced pressure, to which was added diethyl ether. Resulting powder was crystallized from a mixture of ethanol and diethyl ether to give 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride (1.0 g) as colorless needles, m.p. 69°-70° C.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
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3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
Reactant of Route 3
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3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
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3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
Reactant of Route 5
3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
Reactant of Route 6
3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Citations

For This Compound
4
Citations
N Sahara, Y Hirano, M Hosoya, Y Takahashi… - Synthesis, 2023 - thieme-connect.com
An efficient and robust method was developed to introduce the triazole unit of Ensitrelvir, a COVID-19 therapeutic agent. One of the key steps is introducing the triazole unit in the …
Number of citations: 3 www.thieme-connect.com
Y Yang, L Cao, M Yan, J Zhou, S Yang, T Xu, S Huang… - Antiviral Research, 2023 - Elsevier
S-217622 (Ensitrelvir) is a reversible severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3-chymotrypsin-like protease (3CL pro ) inhibitor which obtained emergency …
Number of citations: 5 www.sciencedirect.com
Y Unoh, S Uehara, K Nakahara, H Nobori… - Journal of medicinal …, 2022 - ACS Publications
The coronavirus disease 2019 (COVID-19) pandemic, caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has resulted in millions of deaths and threatens …
Number of citations: 229 pubs.acs.org
G Chandra, DV Singh, GK Mahato, S Patel - Chemical Papers, 2023 - Springer
During the last twenty years, organic fluorination chemistry established itself as an important tool to get a biologically active compound. This belief can be supported by the fact that …
Number of citations: 4 link.springer.com

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